Cas no 89380-60-9 (1-(3-Iodothiophen-2-yl)ethan-1-one)
1-(3-Iodothiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Iodothiophen-2-yl)ethan-1-one
- 1-(3-iodothiophen-2-yl)ethanone
- AI-942/25034172
- 3-Iodo-2-acetylthiophene
- DTXSID30356002
- 1-(3-iodothien-2-yl)ethanone
- 2-acetyl-3-iodothiophene
- 89380-60-9
- SCHEMBL4024304
- HS-4423
-
- Inchi: 1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
- InChI Key: ZLAYWIOYHXDYKT-UHFFFAOYSA-N
- SMILES: IC1C=CSC=1C(C)=O
Computed Properties
- Exact Mass: 251.91058g/mol
- Monoisotopic Mass: 251.91058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 45.3Ų
1-(3-Iodothiophen-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005095-1g |
1-(3-Iodothiophen-2-yl)ethan-1-one |
89380-60-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM126303-1g |
1-(3-iodothiophen-2-yl)ethan-1-one |
89380-60-9 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM126303-1g |
1-(3-iodothiophen-2-yl)ethan-1-one |
89380-60-9 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747999-1g |
1-(3-Iodothiophen-2-yl)ethan-1-one |
89380-60-9 | 98% | 1g |
¥2709.00 | 2024-04-26 | |
| Crysdot LLC | CD11026637-1g |
1-(3-Iodothiophen-2-yl)ethan-1-one |
89380-60-9 | 95+% | 1g |
$313 | 2024-07-18 |
1-(3-Iodothiophen-2-yl)ethan-1-one Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(3-Iodothiophen-2-yl)ethan-1-one
Introduction to 1-(3-Iodothiophen-2-yl)ethan-1-one (CAS NO89380-60-9)
1-(3-Iodothiophen-2-yl)ethan-1-one, also known by its CAS registry number CAS NO89380-60-9, is a synthetic organic compound that has garnered significant attention in the field of biomedical sciences. This molecule belongs to a class of compounds known as keto-thiophenes, which are characterized by their fused thiophene ring and ketone group. The presence of an iodine substituent at position 3 on the thiophene ring adds a layer of complexity to its chemical properties, making it a subject of interest for researchers exploring heterocyclic chemistry and bioactive molecules.
The structure of 1-(3-Iodothiophen-2-yl)ethan-1-one consists of a thiophene ring (a five-membered aromatic ring containing one sulfur atom) with an iodine substituent at position 3 and a ketone group attached to the ethyl chain at position 2. This arrangement creates a unique electronic environment, influencing its reactivity and potential applications in various biochemical contexts.
Recent studies have highlighted the importance of keto-thiophenes as promising candidates for drug development due to their ability to modulate key biological pathways. The iodine substituent in CAS NO89380-60-9 introduces additional reactivity, particularly in nucleophilic aromatic substitution reactions, which can be harnessed for targeted drug delivery systems.
In the realm of cancer research, compounds like 1-(3-Iodothiophen-2-yl)ethan-1-one are being explored for their potential to act as antioxidants or anti-inflammatory agents. These properties are critical in mitigating the side effects of conventional chemotherapy, which often leads to oxidative stress and inflammation in patients.
The synthesis of CAS NO89380-60-9 involves a series of steps starting from iodinated thiophene precursors. The introduction of the ketone group at position 2 is achieved through nucleophilic attack or other suitable coupling reactions, ensuring high yields and purity. This synthetic route underscores the feasibility of large-scale production, which is essential for translational research in pharmacology.
Biochemical assays have demonstrated that CAS NO89380-60-9 exhibits selective binding to key enzymes involved in cell proliferation and signal transduction. This makes it a valuable tool in the development of targeted therapies for diseases such as cancer, where dysregulation of these pathways is often observed.
Furthermore, the compound's ability to cross cellular membranes with relative ease suggests its potential as a pro-drug or a vehicle for delivering therapeutic agents directly into cells. This attribute is particularly advantageous in the context of precision medicine, where localized delivery can enhance efficacy while minimizing systemic toxicity.
In conclusion, 1-(3-Iodothiophen-2-yl)ethan-1-one (CAS NO89380-60-9) represents a significant advancement in the field of s medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, position it as a promising candidate for further investigation. As research into its pharmacokinetics and toxicity profiles continues, it is anticipated that this compound will contribute meaningfully to the development of next-generation therapeutic agents.
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